An In-depth Technical Guide to 2-Iodo-3,5,6-trimethylpyrazine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Iodo-3,5,6-trimethylpyrazine: Properties, Synthesis, and Reactivity
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and expected reactivity of 2-Iodo-3,5,6-trimethylpyrazine. Direct literature on this specific halogenated pyrazine is scarce; therefore, this document leverages data from structurally analogous and well-documented pyrazines, including 2,3,5-trimethylpyrazine and 2,3,5,6-tetramethylpyrazine, to provide scientifically grounded insights. The guide is intended to serve as a foundational resource for researchers interested in the application of this and similar compounds in medicinal chemistry and materials science, offering a predictive framework for its behavior and utility.
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in the fields of flavor chemistry, materials science, and particularly, drug discovery.[1] The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its utility stems from its ability to act as a bioisostere for other aromatic rings like benzene and pyridine, its capacity for hydrogen bonding, and its tunable electronic properties through substitution.[1]
The introduction of a halogen atom, such as iodine, onto the pyrazine core in conjunction with alkyl groups, as in 2-Iodo-3,5,6-trimethylpyrazine, is anticipated to create a versatile building block for further chemical modification. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, opening avenues for the synthesis of more complex molecular architectures. This guide will extrapolate the expected properties and reactivity of the title compound based on the known chemistry of its parent structures.
Physicochemical Properties: A Comparative Analysis
| Property | 2,3,5-Trimethylpyrazine | 2,3,5,6-Tetramethylpyrazine | Predicted: 2-Iodo-3,5,6-trimethylpyrazine |
| Molecular Formula | C7H10N2[2] | C8H12N2[3] | C7H9IN2 |
| Molecular Weight | 122.17 g/mol [2] | 136.20 g/mol [4] | ~248.07 g/mol |
| Appearance | Yellow Liquid[5] | White crystals[6] | Likely a solid at room temperature |
| Boiling Point | ~171-172 °C[2] | 190 °C[6] | Expected to be significantly higher due to increased molecular weight and polarizability |
| Melting Point | Not applicable (liquid) | 85-90 °C[6] | Expected to be a solid with a melting point likely between 50-100 °C |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
The introduction of the large, polarizable iodine atom is expected to increase intermolecular forces, leading to a higher melting and boiling point compared to its non-iodinated counterparts.
Proposed Synthesis of 2-Iodo-3,5,6-trimethylpyrazine
A plausible synthetic route to 2-Iodo-3,5,6-trimethylpyrazine would involve the direct iodination of 2,3,5-trimethylpyrazine. The pyrazine ring is electron-deficient, making electrophilic substitution challenging. However, methods for the halogenation of pyrazines have been developed. A potential pathway is outlined below.
Experimental Protocol: Iodination of 2,3,5-trimethylpyrazine
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Activation of the Pyrazine Ring: The synthesis would likely begin with the N-oxidation of 2,3,5-trimethylpyrazine to increase the electron density of the ring and make it more susceptible to electrophilic attack. This can be achieved using an oxidizing agent such as hydrogen peroxide in acetic acid.[7]
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Iodination: The resulting pyrazine-N-oxide can then be treated with an iodinating agent. A common method for such transformations is the use of iodine in the presence of a strong acid or a Lewis acid catalyst.
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Deoxygenation: Following successful iodination, the N-oxide can be removed (deoxygenated) using a reducing agent like phosphorus trichloride to yield the final product, 2-Iodo-3,5,6-trimethylpyrazine.
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Purification: The crude product would then be purified using standard laboratory techniques such as column chromatography on silica gel.
Caption: Proposed synthetic pathway for 2-Iodo-3,5,6-trimethylpyrazine.
Chemical Reactivity and Potential Applications
The primary site of reactivity for 2-Iodo-3,5,6-trimethylpyrazine is expected to be the carbon-iodine bond. This functionality opens up a wide array of synthetic possibilities, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.
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Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable in materials science and as precursors for further transformations.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
Caption: Key cross-coupling reactions of 2-Iodo-3,5,6-trimethylpyrazine.
Potential Applications in Drug Discovery
The pyrazine core is a key component in a number of kinase inhibitors, where the nitrogen atoms often act as hydrogen bond acceptors in the ATP-binding pocket of the enzyme.[1] The ability to functionalize the 2-position of the trimethylpyrazine scaffold via the iodo intermediate allows for the systematic exploration of the chemical space around the core, which is a fundamental strategy in lead optimization. For example, the synthesis of a library of derivatives through various cross-coupling reactions could be employed to probe structure-activity relationships (SAR) for a particular biological target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Iodo-3,5,6-trimethylpyrazine is not available, general precautions for handling halogenated aromatic compounds and pyrazine derivatives should be followed. Based on the SDS for 2,3,5-trimethylpyrazine, the parent compound is considered harmful if swallowed and is a flammable liquid and vapor.[5][8] It is recommended to handle 2-Iodo-3,5,6-trimethylpyrazine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[5]
Conclusion
2-Iodo-3,5,6-trimethylpyrazine represents a potentially valuable, yet underexplored, chemical entity. By drawing parallels with closely related and well-understood pyrazine derivatives, this guide provides a predictive framework for its synthesis, physicochemical properties, and chemical reactivity. The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly through modern cross-coupling methodologies. It is our hope that this technical guide will stimulate further research into this and other novel halogenated pyrazines, ultimately expanding the toolbox for chemists in both academic and industrial settings.
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